molecular formula C15H8Cl2O4 B12721150 4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy- CAS No. 137987-95-2

4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy-

Cat. No.: B12721150
CAS No.: 137987-95-2
M. Wt: 323.1 g/mol
InChI Key: ACYPLYZYFPYPNS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichlorophenol with a suitable benzopyranone derivative in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in the replacement of chlorine atoms with various nucleophiles.

Scientific Research Applications

4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory properties, make it a subject of interest in biological studies.

    Medicine: Its potential anticancer properties are being explored for therapeutic applications.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2,4-dichlorophenoxy)
  • 4H-1-Benzopyran-4-one, 2,3-dihydro-2,6-dimethyl-

Uniqueness

4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy- is unique due to its specific structural features, such as the presence of both hydroxyl and dichlorophenoxy groups. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.

Properties

CAS No.

137987-95-2

Molecular Formula

C15H8Cl2O4

Molecular Weight

323.1 g/mol

IUPAC Name

3-(2,4-dichlorophenoxy)-7-hydroxychromen-4-one

InChI

InChI=1S/C15H8Cl2O4/c16-8-1-4-12(11(17)5-8)21-14-7-20-13-6-9(18)2-3-10(13)15(14)19/h1-7,18H

InChI Key

ACYPLYZYFPYPNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC=C(C2=O)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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